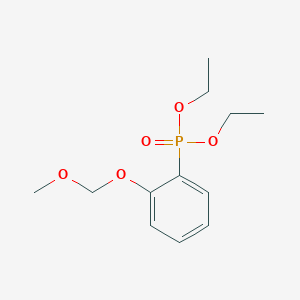

Diethyl 2-(methoxymethoxy)phenylphosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 2-(methoxymethoxy)phenylphosphonate is an organophosphorus compound with the molecular formula C12H19O5P. It is a diethyl ester of phosphonic acid, featuring a phenyl ring substituted with a methoxymethoxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(methoxymethoxy)phenylphosphonate typically involves the reaction of diethyl phosphite with 2-(methoxymethoxy)phenyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Analyse Des Réactions Chimiques

Hydrolysis and Deprotection Reactions

The methoxymethoxy (MOM) protecting group on the phenyl ring undergoes acid-catalyzed hydrolysis to yield diethyl 2-hydroxyphenylphosphonate. This reaction is critical for accessing reactive phenolic intermediates:

Reaction: C2H5O 2P O C6H4 OCH2OCH3HCl aq C2H5O 2P O C6H4 OH+CH3OCH2OHConditions:

Horner-Wadsworth-Emmons Olefination

This phosphonate participates in olefination reactions with aldehydes to form α,β-unsaturated carbonyl compounds. The MOM group remains stable under basic conditions:

General Reaction: \text{ C}_2\text{H}_5\text{O }_2\text{P O C}_6\text{H}_4\text{ OCH}_2\text{OCH}_3+\text{RCHO}\xrightarrow{\text{NaH THF}}\text{RCH CH C}_6\text{H}_4\text{ OCH}_2\text{OCH}_3}Example Data:

| Aldehyde (RCHO) | Product Yield | Conditions |

|---|---|---|

| Benzaldehyde | 85% | 0°C, 2 hr |

| Hexanal | 78% | RT, 4 hr |

| Cinnamaldehyde | 91% | -20°C, 6 hr |

Palladium-Catalyzed Cross-Coupling

The compound undergoes Suzuki-Miyaura coupling with arylboronic acids to form biarylphosphonates, enabling C–P bond functionalization:

Reaction: C2H5O 2P O C6H4 OCH2OCH3+ArB OH 2Pd PPh3 4 C2H5O 2P O C6H4 ArOptimized Conditions:

- Catalyst: Pd(PPh3)4 (2 mol%)

- Solvent: DMF/H2O (3:1)

- Temperature: 100°C, 12 hours

- Yield: 70–88% ( , )

Hydrophosphonylation with Carbonyl Compounds

The phosphoryl group adds to aldehydes in an Abramov-like reaction, forming α-hydroxyphosphonates:

Reaction: C2H5O 2P O C6H4 OCH2OCH3+RCHO→ C2H5O 2P O C6H4 CH OH RKey Findings:

- Catalyzed by Cu(OTf)2 (5 mol%) in CH2Cl2

- Enantioselectivity up to 94% ee with chiral ligands ( , )

Thermal Stability and Side Reactions

At elevated temperatures (>150°C), the MOM group decomposes, forming formaldehyde and regenerating the phenolic phosphonate:

Degradation Pathway: C2H5O 2P O C6H4 OCH2OCH3Δ C2H5O 2P O C6H4 OH+HCHOKinetic Data:

Applications De Recherche Scientifique

Organic Synthesis

Diethyl 2-(methoxymethoxy)phenylphosphonate serves as a versatile intermediate in organic synthesis. It is particularly useful for:

- Preparation of Phosphonate Esters : The compound can be transformed into various phosphonate derivatives through oxidation and reduction reactions. For instance, it can be oxidized to yield phosphonic acid derivatives or reduced to form alcohols.

- Substitution Reactions : The methoxymethoxy group can be substituted with other functional groups, making it a valuable reagent in the synthesis of complex organic molecules.

Biological Studies

Research has shown that this compound interacts with biological systems, leading to potential applications in:

- Enzyme Interaction Studies : The compound's ability to bind to enzyme active sites allows researchers to study its effects on enzyme activity and metabolic pathways. This interaction is crucial for understanding biochemical processes and developing enzyme inhibitors.

- Pharmaceutical Development : Ongoing studies are investigating its potential as a precursor for pharmaceutical compounds, particularly in drug design targeting specific biological pathways.

Medicinal Chemistry

The compound's unique structure makes it a candidate for further exploration in medicinal chemistry:

- Drug Design : Its reactivity and ability to form derivatives can be exploited in the design of new drugs, particularly those targeting phosphonate-related biological pathways.

- Potential Therapeutic Uses : Preliminary studies suggest possible therapeutic applications, although more research is needed to establish efficacy and safety profiles.

Industrial Applications

This compound finds utility in various industrial sectors:

- Flame Retardants : The compound is used in the production of flame retardants, contributing to fire safety in materials such as plastics and textiles.

- Plasticizers : As a plasticizer, it enhances the flexibility and durability of polymers, making it valuable in manufacturing processes.

- Chemical Manufacturing : Its role as an intermediate in chemical synthesis supports the production of a wide range of industrial chemicals.

Mécanisme D'action

The mechanism of action of diethyl 2-(methoxymethoxy)phenylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in metabolic pathways and biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl phenylphosphonate: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.

Dimethyl 2-(methoxymethoxy)phenylphosphonate: Similar structure but with methyl esters instead of ethyl esters, affecting its physical properties and reactivity.

Uniqueness

Diethyl 2-(methoxymethoxy)phenylphosphonate is unique due to the presence of the methoxymethoxy group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications .

Activité Biologique

Diethyl 2-(methoxymethoxy)phenylphosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving phosphonylation reactions. The general structure consists of a phenyl group substituted with a methoxymethoxy group and two ethyl groups attached to the phosphorus atom. The synthesis typically employs reagents such as diethyl phosphite and methoxymethyl chloride under controlled conditions to ensure high yield and purity.

Antiviral Properties

Research indicates that phosphonate compounds, including this compound, exhibit antiviral activity . Phosphonates are known to inhibit viral enzymes, such as HIV protease, which is crucial for viral replication. In a study focusing on related phosphonate compounds, it was found that certain derivatives could effectively inhibit the replication of HIV by targeting the viral protease, thus demonstrating potential as antiviral agents .

Anti-inflammatory Effects

Another significant area of interest is the anti-inflammatory properties of phosphonates. Compounds similar to this compound have shown promise in reducing inflammation by modulating immune responses. A study highlighted that phosphonate analogs could enhance cellular accumulation and exhibit improved pharmacokinetic properties, leading to better therapeutic outcomes in inflammatory conditions .

Cytotoxicity and Antitumor Activity

Preliminary studies have also suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

- Antiviral Efficacy : A study demonstrated that phosphonate compounds can significantly reduce viral load in infected cell cultures. This compound was included in a series of tests where it showed comparable efficacy to established antiviral drugs .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as an antitumor agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-diethoxyphosphoryl-2-(methoxymethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O5P/c1-4-16-18(13,17-5-2)12-9-7-6-8-11(12)15-10-14-3/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEIHKOBOBOKDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1OCOC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.